N-(2,3-Dihydro-1H-inden-1-yl)butyramide
Description
N-(2,3-Dihydro-1H-inden-1-yl)butyramide is a synthetic organic compound featuring a bicyclic indene scaffold substituted with a butyramide group (–NH–CO–C₃H₇). The indene core (C₉H₁₀) provides a rigid, planar structure, while the butyramide moiety introduces hydrogen-bonding capabilities and lipophilicity. This compound is structurally related to indane derivatives used in pharmaceuticals and materials science, such as indomethacin analogs and TRPV1 antagonists . Its synthesis likely involves coupling 2,3-dihydro-1H-inden-1-amine with butyryl chloride or via transition-metal-catalyzed amidation, as seen in similar indene-based acetamide syntheses .
Properties
CAS No. |
144602-65-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)butanamide |
InChI |
InChI=1S/C13H17NO/c1-2-5-13(15)14-12-9-8-10-6-3-4-7-11(10)12/h3-4,6-7,12H,2,5,8-9H2,1H3,(H,14,15) |
InChI Key |
RYJYUGTXDIKPQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-1-yl)butyramide typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with butyric acid or its derivatives. One common method is the amidation reaction, where the amine reacts with butyric acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydro-1H-inden-1-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-1-yl)butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-1-yl)butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 1-yl substitution (vs. 2-yl in benzamide analogs) enhances steric accessibility for binding interactions .
- Chain Length : Butyramide derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to acetamide analogs (logP ~1.8), impacting membrane permeability .
- Bioactivity : Urea-linked analogs like ABT-102 demonstrate therapeutic relevance, whereas simple amides (e.g., acetamide) are primarily intermediates .
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